molecular formula C7H10N2O B3030642 (S)-1-(2-Aminopyridin-3-yl)ethanol CAS No. 936718-00-2

(S)-1-(2-Aminopyridin-3-yl)ethanol

Cat. No. B3030642
CAS RN: 936718-00-2
M. Wt: 138.17
InChI Key: SHHIJGHJYYFDQH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-1-(2-Aminopyridin-3-yl)ethanol” is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.62804 . It is also known as "(S)-2-amino-2-(pyridin-3-yl)ethanol hydrochloride" .

Scientific Research Applications

Reactivity and Synthesis

  • Reactivity with Meldrum’s Acid

    A study by Asadi et al. (2021) investigated the reactivity of 2-aminopyridine (a compound structurally similar to (S)-1-(2-Aminopyridin-3-yl)ethanol) and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes, producing various ethyl acetates and propanoates in ethanol under catalyzed conditions Asadi, Zebarjad, Masoudi, & Mehrabi, 2021.

  • Formation of Borylene Osmium Complexes

    Rickard et al. (2002) described the reaction between Os(BCl2)Cl(CO)(PPh3)2 and 2-aminopyridine in ethanol, resulting in borylene osmium complexes. This showcases the potential for this compound in forming metal complexes Rickard, Roper, Williamson, & Wright, 2002.

  • Formation of Oxadiazolo Pyridin-Thiones

    According to Rousseau and Taurins (1977), 2-aminopyridine 1-oxides (similar to our compound of interest) react with thiophosgene in ethanol, leading to the formation of oxadiazolo pyridin-thiones, indicating its use in synthesizing complex organic structures Rousseau & Taurins, 1977.

Crystal Structures and Solubility

  • Crystal Structures with Citric Acid

    Prakash et al. (2018) demonstrated that 2-aminopyridine can form crystal structures when combined with citric acid in ethanol, highlighting its potential in crystallography Prakash, Naveen, Lokanath, Suchetan, & Warad, 2018.

  • Solubility in Ethanol Mixtures

    The solubility of 2-aminopyridine in ethanol and n-butyl acetate mixtures was studied by Wei and Chen (2009), providing useful data for understanding the solubility characteristics of similar compounds in mixed solvents Wei & Chen, 2009.

Polymer Synthesis and Luminescence Studies

  • Polymer Synthesis

    Bakkali-Hassani et al. (2018) explored the use of aminoalcohols (related to our compound) in polymer synthesis, specifically in the ring-opening polymerization of aziridine, showing the potential of this compound in polymer chemistry Bakkali-Hassani, Coutouly, Gleede, Vignolle, Wurm, Carlotti, & Taton, 2018.

  • Luminescence of Aminopyridines

    Kimura, Takaoka, and Nagai (1977) measured the quantum yields and lifetimes of fluorescence and phosphorescence of aminopyridines, including 2-aminopyridine, in various solvents. This suggests potential applications of this compound in luminescence studies Kimura, Takaoka, & Nagai, 1977.

properties

IUPAC Name

(1S)-1-(2-aminopyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3,(H2,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHIJGHJYYFDQH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(N=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652193
Record name (1S)-1-(2-Aminopyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936718-00-2
Record name (1S)-1-(2-Aminopyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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